molecular formula C20H35N3O2 B12264548 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol

Cat. No.: B12264548
M. Wt: 349.5 g/mol
InChI Key: RVGNEYOOKGNQQI-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol is a complex organic compound featuring a cyclobutanol core with multiple piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling through alkyne and ether linkages. The final step involves the cyclization to form the cyclobutanol ring. Common reagents used in these reactions include alkyl halides, piperazine, piperidine, and various catalysts to facilitate the coupling and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The alkyne linkage can be reduced to an alkene or alkane.

    Substitution: The piperazine and piperidine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Formation of a cyclobutanone derivative.

    Reduction: Formation of a saturated or partially saturated alkyne.

    Substitution: Formation of various substituted piperazine and piperidine derivatives.

Scientific Research Applications

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antipsychotic activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The piperazine and piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropylpiperazin-1-yl)ethan-1-amine: Shares the piperazine core but lacks the cyclobutanol ring.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine moiety but has a different heterocyclic core.

    1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Features a piperazine moiety but with a triazole ring.

Uniqueness

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol is unique due to its combination of a cyclobutanol ring with multiple piperazine and piperidine moieties

Properties

Molecular Formula

C20H35N3O2

Molecular Weight

349.5 g/mol

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C20H35N3O2/c1-17(2)22-14-12-21(13-15-22)9-3-4-16-25-18-7-10-23(11-8-18)19-5-6-20(19)24/h17-20,24H,5-16H2,1-2H3

InChI Key

RVGNEYOOKGNQQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3CCC3O

Origin of Product

United States

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